N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline
Overview
Description
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline is a chemical compound with the molecular formula C22H30FNO and a molecular weight of 343.49 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline typically involves a multi-step process. One common method includes the reaction of 2,4-di(tert-butyl)phenol with ethylene oxide to form 2-[2,4-di(tert-butyl)phenoxy]ethanol. This intermediate is then reacted with 4-fluoroaniline under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and may use different catalysts or solvents to improve yield and efficiency.
Chemical Reactions Analysis
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline can be compared to similar compounds such as:
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline: This compound has a similar structure but with an isobutoxy group instead of a fluoro group.
2,4-Di-tert-butylphenol: A simpler compound used as a starting material in the synthesis of more complex molecules.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Another related compound used in various chemical reactions and research applications.
These comparisons highlight the unique properties and applications of this compound, particularly its use in specialized research and industrial contexts.
Properties
IUPAC Name |
N-[2-(2,4-ditert-butylphenoxy)ethyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FNO/c1-21(2,3)16-7-12-20(19(15-16)22(4,5)6)25-14-13-24-18-10-8-17(23)9-11-18/h7-12,15,24H,13-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZNEOCKAGAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166220 | |
Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040687-56-6 | |
Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040687-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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